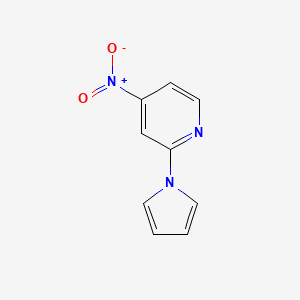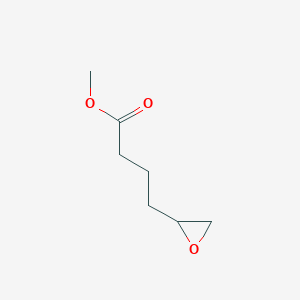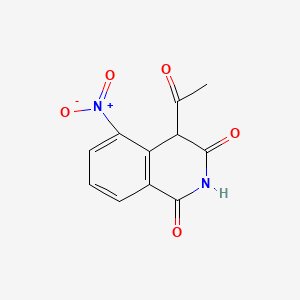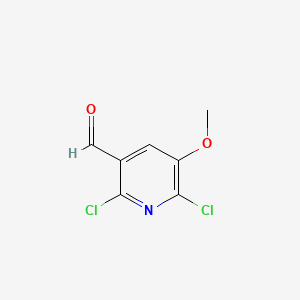
tert-Butyl (5-(dimethylamino)pentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-(dimethylamino)pentyl)carbamate is a chemical compound with the molecular formula C12H26N2O2. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a pentyl chain with a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(dimethylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(dimethylamino)pentylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
tert-Butyl (5-(dimethylamino)pentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a typical reducing agent used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
科学的研究の応用
tert-Butyl (5-(dimethylamino)pentyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of protected amines and other functionalized compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drug candidates and as a protecting group in peptide synthesis.
作用機序
The mechanism of action of tert-Butyl (5-(dimethylamino)pentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, where the carbamate group can be cleaved under acidic or basic conditions to release the active amine .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-protected amines: Compounds with a tert-butoxycarbonyl (Boc) group used for protecting amines in organic synthesis.
tert-Butyl (5-aminopentyl)carbamate: A related compound with an amino group instead of a dimethylamino group.
Uniqueness
tert-Butyl (5-(dimethylamino)pentyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate protecting group with a dimethylamino-functionalized pentyl chain. This combination provides unique reactivity and stability, making it valuable in various synthetic applications .
特性
IUPAC Name |
tert-butyl N-[5-(dimethylamino)pentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10-14(4)5/h6-10H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBSVFCVMYPWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B8202338.png)





![Benzyl({[5-(benzyloxy)pyridin-2-yl]methyl})amine](/img/structure/B8202361.png)


![Benzyl[(4-methoxypyridin-2-yl)methyl]amine](/img/structure/B8202388.png)


![{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid](/img/structure/B8202399.png)
